molecular formula C8H12BNO4 B13468331 (6-(Dimethoxymethyl)pyridin-3-yl)boronic acid

(6-(Dimethoxymethyl)pyridin-3-yl)boronic acid

Cat. No.: B13468331
M. Wt: 197.00 g/mol
InChI Key: IVBJEUCQHNJVFC-UHFFFAOYSA-N
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Description

(6-(Dimethoxymethyl)pyridin-3-yl)boronic acid: is an organoboron compound that features a pyridine ring substituted with a boronic acid group and a dimethoxymethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (6-(Dimethoxymethyl)pyridin-3-yl)boronic acid typically involves the borylation of a pyridine derivative. One common method is the palladium-catalyzed borylation of 6-(dimethoxymethyl)pyridine using bis(pinacolato)diboron as the boron source. The reaction is carried out in the presence of a base such as potassium acetate and a palladium catalyst like tetrakis(triphenylphosphine)palladium(0) under an inert atmosphere .

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions: (6-(Dimethoxymethyl)pyridin-3-yl)boronic acid primarily undergoes cross-coupling reactions, particularly the Suzuki-Miyaura coupling. This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base .

Common Reagents and Conditions:

Major Products: The major products of these reactions are biaryl or vinyl-aryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .

Mechanism of Action

The primary mechanism by which (6-(Dimethoxymethyl)pyridin-3-yl)boronic acid exerts its effects is through the formation of carbon-carbon bonds in cross-coupling reactions. The boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired biaryl or vinyl-aryl product .

Comparison with Similar Compounds

Uniqueness: The presence of the dimethoxymethyl group in (6-(Dimethoxymethyl)pyridin-3-yl)boronic acid provides unique steric and electronic properties that can influence its reactivity and selectivity in cross-coupling reactions. This makes it a valuable compound for the synthesis of complex molecules where such properties are advantageous .

Properties

Molecular Formula

C8H12BNO4

Molecular Weight

197.00 g/mol

IUPAC Name

[6-(dimethoxymethyl)pyridin-3-yl]boronic acid

InChI

InChI=1S/C8H12BNO4/c1-13-8(14-2)7-4-3-6(5-10-7)9(11)12/h3-5,8,11-12H,1-2H3

InChI Key

IVBJEUCQHNJVFC-UHFFFAOYSA-N

Canonical SMILES

B(C1=CN=C(C=C1)C(OC)OC)(O)O

Origin of Product

United States

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